molecular formula C21H27N3O4S B2640222 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034468-44-3

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No. B2640222
CAS RN: 2034468-44-3
M. Wt: 417.52
InChI Key: HLYYUUKDGHTRNG-UHFFFAOYSA-N
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Description

“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also has a pyridine ring, a benzodioxepine group, and a sulfonamide group, which are common in various drugs and could contribute to its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be complex with multiple rings including a piperidine ring, a pyridine ring, and a benzodioxepine ring. These rings could potentially allow for various conformations and interactions in biological systems .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of various functional groups like the sulfonamide could potentially be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Receptor Selectivity and Multifunctional Agent Design

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been identified as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach facilitates the treatment of complex diseases through a polypharmacological approach, with specific compounds demonstrating significant antidepressant-like and pro-cognitive properties in vivo. This research underscores the therapeutic potential of N-alkylated arylsulfonamides for treating CNS disorders (Canale et al., 2016).

Crystal Structure Analysis

The study of solvates of sulfapyridine has revealed that they act as conformational polymorphs, with three-dimensional hydrogen-bonding networks existing in all structures. This analysis contributes to our understanding of molecular interactions and structural chemistry (Pratt et al., 2011).

Antimicrobial Activity

1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens of Lycopersicon esculentum. This research highlights the potential of these compounds as antimicrobial agents, revealing that substitutions on the benzhydryl ring and sulfonamide ring influence antibacterial activity. The findings indicate significant antimicrobial activities compared to standard drugs, suggesting a route for developing new antimicrobial agents (Vinaya et al., 2009).

Molecular Conformation and Interaction Studies

The study of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide has provided insights into molecular conformation and interactions, such as weak intramolecular π–π stacking and hydrogen bonding, which are crucial for understanding drug-receptor interactions and designing more effective pharmaceuticals (Kumar et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with in the body. Compounds with similar structures have been found to have various biological activities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the extent of its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-13-18(5-8-22-16)24-9-6-17(7-10-24)15-23-29(25,26)19-3-4-20-21(14-19)28-12-2-11-27-20/h3-5,8,13-14,17,23H,2,6-7,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYYUUKDGHTRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

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